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Compound of Interest |

Compound Name: 2-Bromo-6-chlorophenylacetylene
CAS No.: 1856321-53-3
Cat. No.: B2449039
. J

CAS: 1856321-53-3 | Formula: CsH4BrCl | M.W.: 215.47 g/mol

Executive Summary: The "Steric Clamp" Scaffold

2-Bromo-6-chlorophenylacetylene is not a commodity chemical; it is a precision tool for
structural biology and drug design. Its value lies in its 1,2,3-trisubstituted substitution pattern.
The ethynyl group (C1) is "clamped" between a large bromine atom (C2) and a chlorine atom
(C6).

Why this matters:

o Atropisomerism Control: In biaryl synthesis, this scaffold forces an orthogonal conformation,
creating high rotational barriers essential for designing atropisomeric drugs (e.g., kinase
inhibitors, mGIuR5 antagonists).

o Orthogonal Reactivity: The distinct electronic and steric profiles of the Bromine (reactive) vs.
Chlorine (less reactive) allow for sequential, regioselective cross-coupling (e.g., Sonogashira
followed by Suzuki), enabling the rapid assembly of complex heterocycles.

Sourcing Strategy: Buy vs. Make

Due to the niche nature of this isomer, supply chains are often fragmented. You must adopt a
dual-sourcing strategy to ensure project continuity.
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Option A: Direct Procurement (Research Grade)

« Target CAS:1856321-53-3[1][2]

e Synonyms: 1-Bromo-3-chloro-2-ethynylbenzene; (2-Bromo-6-chlorophenyl)ethyne.

e Typical Purity Specs: >97% (GC/HPLC).

e Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).

Vendor Selection Matrix:

Parameter Requirement Why it matters

Impurities (e.g., 2-bromo-6-
_ chlorostyrene) can poison
Purity 2 97.0% .
Pd catalysts in subsequent

couplings.

Isomers like 2,4-dichloro or
_ 2,6-dibromo are inseparable
Halogen Scrambling <0.5%
by standard flash

chromatography.

| Stabilizer | None/Trace | Some vendors add BHT; ensure this doesn't interfere with sensitive
catalytic cycles. |

Option B: In-House Synthesis (The "Make" Route)

If commercial stock is lead-time constrained (common for this CAS), synthesize it from the
widely available aldehyde precursor.

e Precursor:2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)[3][4][5][6]

e Method: Corey-Fuchs Reaction or Bestmann-Ohira Homologation.
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Figure 1: Decision tree for sourcing 2-Bromo-6-chlorophenylacetylene, including the backup
synthesis pathway.

Quality Control & Validation Protocols

Do not rely solely on the vendor's Certificate of Analysis (CoA). The steric crowding of this
molecule can lead to difficult-to-detect impurities.

Protocol 1: 1IH-NMR Validation

» Solvent: CDClsz
o Diagnostic Signals:
o Acetylenic Proton (=C-H): Look for a singlet around & 3.4 - 3.6 ppm.
= Note: If this signal is split or broad, check for water or polymerization.

o Aromatic Region (6 7.0 - 7.6 ppm):

Expect an ABC spin system (or AMX depending on field strength).

H4 (para to alkyne): Triplet (t) or doublet of doublets (dd).

H3/H5 (meta to alkyne): Two distinct doublets (d).

Red Flag: If the integration is not exactly 1:1:1, you may have the 2,4-isomer (impurity
from synthesis).

Protocol 2: GC-MS Isotope Pattern Analysis
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The combination of Br (7°Br/81Br) and CI (3>CI/3’Cl) creates a unique mass spectral fingerprint.
e Parent lon (M+): ~214, 216, 218 m/z.
e Pattern:

o M (214): ~75% relative intensity

o M+2 (216): ~100% (Base peak)

o M+4 (218): ~25%

» Pass Criteria: The isotopic abundance must match the theoretical distribution for CsH4BrCI.
Any deviation suggests contamination with des-bromo (chlorophenylacetylene) or des-chloro
analogs.

Synthetic Utility: Overcoming Steric Hindrance

Using this building block in Sonogashira couplings is challenging due to the ortho-effect. The 2-
Br and 6-ClI substituents shield the alkyne, slowing down the oxidative addition and
transmetallation steps.

Optimized Coupling Conditions

Standard conditions (Pd(PPhs)4/Cul) often fail or give low yields. Use sterically demanding,
electron-rich phosphine ligands.

o Catalyst: Pd(dba)2 or Pd(OACc)2 (5 mol%)
e Ligand:XPhos or SPhos (10 mol%)

o Why: These bulky ligands facilitate the oxidative addition into the crowded C-Br bond and
stabilize the monoligated Pd(0) species.

e Base: Cs2CO0s (anhydrous) in Toluene or 1,4-Dioxane at 80-100°C.

e Avoid: Copper co-catalysts if possible (Cu-free Sonogashira), as they can promote
homocoupling (Glaser coupling) of the steric-rich alkyne.
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Figure 2: Optimized reaction workflow for coupling sterically hindered 2,6-haloalkynes.

Safety & Handling

e Energetic Potential: While aryl acetylenes are generally stable, the presence of multiple
halogens increases the energy density. Do not distill the neat compound at temperatures
>100°C; use Kugelrohr distillation under high vacuum (<0.5 mmHg).

o Storage: Store at 2-8°C under Argon. The terminal alkyne proton is acidic; avoid storage
near strong bases or alkali metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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